GSK-J1 sodium

Description

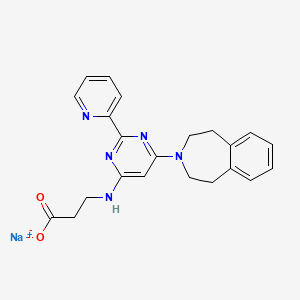

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIROFAAPRKDPT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-J1 Sodium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-J1 sodium is a highly potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). By competitively inhibiting the binding of the co-factor α-ketoglutarate, GSK-J1 effectively blocks the removal of methyl groups from lysine (B10760008) 27 on histone H3 (H3K27). This leads to an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene expression. This guide provides a comprehensive overview of the mechanism of action of GSK-J1, including its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

GSK-J1 is a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) binding site within the catalytic domain of JMJD3 and UTX.[1][2] The propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate, effectively blocking the demethylase activity of these enzymes.[1] This inhibition leads to the accumulation of the trimethylated H3K27 (H3K27me3) mark on chromatin, a key epigenetic modification associated with gene repression.[3][4] The increased H3K27me3 levels at the promoter regions of target genes interfere with the transcription of these genes.[4]

A cell-permeable ethyl ester prodrug, GSK-J4, is often utilized for cellular studies, as the polar carboxylate group of GSK-J1 restricts its cellular permeability.[5][6] A structurally similar but significantly less active pyridine (B92270) regio-isomer, GSK-J2, and its corresponding prodrug, GSK-J5, serve as valuable negative controls in experiments to delineate the on-target effects of GSK-J1/J4.[7]

Quantitative Inhibitory Activity

GSK-J1 demonstrates high potency against JMJD3 and UTX with significant selectivity over other histone demethylases. The half-maximal inhibitory concentrations (IC50) from various in vitro assays are summarized below.

| Target Demethylase | IC50 (nM) | Assay Type | Reference |

| JMJD3 (KDM6B) | 60 | Cell-free | [3] |

| 28 | Cell-free | [8] | |

| 60 | AlphaScreen | [1] | |

| 18,000 | Mass Spectrometry | [6] | |

| UTX (KDM6A) | 53 | Cell-free | [8] |

| 56,000 | Mass Spectrometry | [6] | |

| JARID1B (KDM5B) | 950 | Cell-free | [3][7] |

| 170 | - | ||

| JARID1C (KDM5C) | 1,760 | Cell-free | [3][7] |

| 550 | - | ||

| KDM5A | 6,800 | - |

Signaling Pathway

The mechanism of GSK-J1 action involves the direct inhibition of H3K27 demethylases, leading to downstream effects on gene transcription. A key pathway affected is the inflammatory response in macrophages.

References

- 1. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSK-J1 (sodium salt), Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 6. caymanchem.com [caymanchem.com]

- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 8. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

GSK-J1 Sodium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J1 is a potent and selective small-molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its discovery marked a significant advancement in the field of epigenetics, providing a valuable chemical tool to probe the biological functions of these enzymes. This technical guide provides an in-depth overview of the discovery, and biological characterization of GSK-J1 sodium, including its mechanism of action, selectivity profile, and detailed experimental protocols for its biological evaluation. While the detailed synthetic route is proprietary and not publicly available, this guide consolidates the current knowledge to support further research and drug development efforts targeting histone demethylation.

Discovery

GSK-J1 was identified through a high-throughput screening of GlaxoSmithKline's corporate compound collection, which contained approximately 2 million compounds. The screening aimed to find inhibitors of the histone demethylase JMJD3. The initial hits from this screen were then optimized through a structure-guided approach, leveraging the crystal structure of the JMJD3 catalytic domain to enhance potency and selectivity. This effort led to the development of GSK-J1, a small molecule that competitively binds to the active site of JMJD3.

Chemical Properties

| Property | Value |

| Chemical Name | N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine, monosodium salt |

| Molecular Formula | C₂₂H₂₂N₅O₂ · Na |

| Molecular Weight | 411.4 g/mol |

| CAS Number | 1797832-71-3 |

| Appearance | Crystalline solid |

| Solubility | Slightly soluble in DMSO |

Synthesis

A detailed, step-by-step synthesis protocol for GSK-J1 and its sodium salt is not publicly available in the peer-reviewed literature. The primary publication describing GSK-J1 states that the synthesis of GSK-J1 and its derivatives is detailed in the supplementary information of their paper; however, this information is not readily accessible. General synthetic strategies for pyrimidine (B1678525) derivatives are known and can be found in various organic chemistry literature and patents.

The synthesis of the core structure, a substituted pyrimidine, likely involves the condensation of a guanidine (B92328) or amidine derivative with a 1,3-dicarbonyl compound or a related synthon. The subsequent attachment of the 2-pyridinyl, tetrahydro-3-benzazepinyl, and β-alanine moieties would be achieved through standard cross-coupling and nucleophilic substitution reactions. The final step would involve the formation of the sodium salt by treating the free acid form of GSK-J1 with a sodium base.

Mechanism of Action and Biological Activity

GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX.[1][2][3][4] These enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that remove methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a key epigenetic mark associated with gene repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27me3.[1]

The mechanism of inhibition is competitive with the cofactor α-ketoglutarate. The propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate in the catalytic pocket of the enzyme.[3][5]

GSK-J1 has been shown to have various biological effects, including the modulation of the pro-inflammatory response in macrophages.[5] It inhibits the production of tumor necrosis factor-alpha (TNF-α) in human primary macrophages by increasing the levels of H3K27me3 at the promoters of inflammatory genes.[1][5]

Signaling Pathway

Caption: Mechanism of action of GSK-J1 in inhibiting the JMJD3/UTX signaling pathway.

Quantitative Data

In Vitro Inhibitory Activity of GSK-J1

| Target | Assay Type | IC₅₀ | Reference |

| JMJD3 (KDM6B) | Cell-free | 60 nM | [1] |

| UTX (KDM6A) | Cell-free | - | - |

| JARID1B (KDM5B) | Cell-free | 0.95 µM | [1] |

| JARID1C (KDM5C) | Cell-free | 1.76 µM | [1] |

Note: The IC₅₀ for UTX is not explicitly stated in the provided search results but GSK-J1 is described as a potent inhibitor of both JMJD3 and UTX.

Selectivity of GSK-J1

GSK-J1 exhibits greater than 10-fold selectivity for JMJD3/UTX over other tested demethylases.[1] It has been tested against a panel of other JMJ family demethylases and showed significantly lower activity. Furthermore, at a concentration of 30 µM, GSK-J1 had no significant effect on over 100 different kinases and other unrelated proteins, including histone deacetylases, demonstrating its high selectivity.

Experimental Protocols

In Vitro JMJD3/UTX Inhibition Assay (MALDI-TOF based)

This protocol describes a cell-free assay to determine the inhibitory activity of compounds against purified JMJD3 and UTX enzymes.

Materials:

-

Purified JmjD3 (1 μM) and UTX (3 μM) enzymes

-

Biotinylated peptide substrate: [Biotin-KAPRKQLATKAARK(me3)SAPATGG] (10 μM)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl

-

Cofactors: 50μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, 2 mM ascorbate

-

GSK-J1 (or other test inhibitor) at various concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 μM)

-

10 mM EDTA to stop the reaction

-

ZipTips for desalting

-

α-cyano-4-hydroxycinnamic acid MALDI matrix

-

MALDI-TOF R system

Procedure:

-

Prepare the reaction mixture by incubating the purified enzyme (JMJD3 or UTX) with the biotinylated peptide substrate in the assay buffer.

-

Add the cofactors to the reaction mixture.

-

Add GSK-J1 or the test inhibitor at various concentrations to the wells.

-

Incubate the reaction mixture. For JMJD3, incubate for 3 minutes at 25°C. For UTX, incubate for 20 minutes at 25°C.[1]

-

Stop the reaction by adding 10 mM EDTA.[1]

-

Desalt the reaction mixture using ZipTips according to the manufacturer's protocol.

-

Spot the desalted sample onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid MALDI matrix.[1]

-

Analyze the samples using a MALDI-TOF R system to measure the extent of demethylation and thereby determine the inhibitory activity of the compound.[1]

Experimental Workflow

Caption: Workflow for the in vitro JMJD3/UTX inhibition assay.

Conclusion

This compound is a pioneering chemical probe that has been instrumental in elucidating the roles of the H3K27 demethylases JMJD3 and UTX in various biological processes, particularly in inflammation. Its high potency and selectivity make it an invaluable tool for researchers in the field of epigenetics. While the detailed synthesis remains proprietary, the wealth of publicly available data on its biological activity and mechanism of action provides a strong foundation for its use in target validation and as a starting point for the development of novel therapeutics targeting histone demethylation pathways. Further research into the synthesis and exploration of the therapeutic potential of GSK-J1 and its analogs are warranted.

References

- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 2. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US3341541A - Processes and intermediates for pyrimidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Primary Targets of GSK-J1 Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J1 sodium is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization. Quantitative data on its inhibitory activity are presented in a structured format, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological functions.

Core Concepts: Introduction to this compound

GSK-J1 is a small molecule that has emerged as a critical tool for studying the epigenetic regulation of gene expression. It is the sodium salt of GSK-J1, a derivative of a potent inhibitor of histone demethylation. Due to its polar carboxylate group, GSK-J1 has limited cell permeability and is primarily used in biochemical assays. For cellular studies, its cell-permeable ethyl ester prodrug, GSK-J4, is often utilized. This guide focuses on the direct molecular interactions and cellular consequences of GSK-J1 activity.

Primary Molecular Targets of this compound

The primary molecular targets of this compound are the H3K27 histone demethylases, specifically Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B) , and Ubiquitously transcribed tetratricopeptide repeat protein, X-linked (UTX), also known as lysine-specific demethylase 6A (KDM6A) .[1][2][3][4][5] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a critical epigenetic mark for gene silencing.

GSK-J1 exhibits high potency and selectivity for the KDM6 subfamily.[6][7] It shows significantly less activity against other histone demethylase subfamilies, making it a valuable tool for dissecting the specific roles of JMJD3 and UTX in various biological processes.[2][8]

Quantitative Inhibitory Activity

The inhibitory potency of GSK-J1 has been quantified against a panel of histone demethylases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |

| JMJD3 | KDM6B | 28 - 60 | Cell-free | [1][2][3][6] |

| UTX | KDM6A | 53 - 56 | Cell-free | [1][2][9] |

| KDM5B | JARID1B | 170 - 950 | Cell-free | [2][8] |

| KDM5C | JARID1C | 550 - 1760 | Cell-free | [2][8] |

| KDM5A | JARID1A | 6800 | Cell-free | [2] |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.

Mechanism of Action: Modulating the Epigenetic Landscape

GSK-J1 functions by competitively inhibiting the catalytic activity of JMJD3 and UTX. By blocking these demethylases, GSK-J1 leads to an increase in the cellular levels of trimethylated H3K27 (H3K27me3).[10][11] H3K27me3 is a repressive epigenetic mark associated with condensed chromatin and transcriptional silencing.

An important functional consequence of GSK-J1-mediated inhibition is the suppression of inflammatory responses. In macrophages, for instance, GSK-J1 treatment leads to increased H3K27me3 at the promoters of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6, thereby repressing their transcription.[10][12] This effect is often linked to the modulation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[10]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of GSK-J1 in modulating the inflammatory response.

Detailed Experimental Protocols

In Vitro Histone Demethylase Activity Assay (MALDI-TOF)

This assay measures the enzymatic activity of JMJD3 and UTX by detecting the mass change of a histone peptide substrate upon demethylation.

Materials:

-

Purified recombinant JMJD3 or UTX enzyme.

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl.

-

Cofactors: 50 µM (NH4)2SO4·FeSO4·6H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

-

This compound salt (or other inhibitors) at various concentrations.

-

Stop Solution: 10 mM EDTA.

-

ZipTips (e.g., C18) for desalting.

-

MALDI matrix: α-cyano-4-hydroxycinnamic acid (CHCA).

-

MALDI-TOF mass spectrometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the purified demethylase enzyme (e.g., 1 µM JMJD3 or 3 µM UTX).

-

Add GSK-J1 or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 25°C.

-

Initiate the demethylation reaction by adding the biotinylated H3K27me3 peptide substrate (e.g., 10 µM).

-

Incubate the reaction at 25°C for a specific duration (e.g., 3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding the stop solution (10 mM EDTA).

-

Desalt the peptide products using a ZipTip according to the manufacturer's instructions.

-

Spot the desalted peptides onto a MALDI plate with the CHCA matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the removal of methyl groups.

Experimental Workflow: MALDI-TOF Assay

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the association of specific proteins (or histone modifications) with specific DNA regions in vivo. In the context of GSK-J1, it is used to measure the levels of H3K27me3 at specific gene promoters.

Materials:

-

Cells treated with GSK-J4 (cell-permeable prodrug) or vehicle.

-

Formaldehyde (B43269) (for cross-linking).

-

Glycine (to quench cross-linking).

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease (for chromatin shearing).

-

Antibody against H3K27me3.

-

Protein A/G magnetic beads.

-

Wash buffers (low salt, high salt, LiCl).

-

Elution buffer.

-

Proteinase K.

-

Reagents for DNA purification.

-

Primers for specific gene promoters (for qPCR).

-

qPCR master mix and instrument.

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27me3.

-

Add protein A/G beads to capture the antibody-histone-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-linking by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Quantify the amount of precipitated DNA at specific gene promoters using quantitative PCR (qPCR) with specific primers.

Experimental Workflow: ChIP-qPCR Assay

Conclusion

This compound is a highly specific and potent inhibitor of the H3K27 demethylases JMJD3 and UTX. Its ability to modulate the epigenetic landscape by increasing H3K27me3 levels has made it an indispensable tool for studying the roles of these enzymes in health and disease, particularly in the context of inflammation and cancer. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted effects of GSK-J1 and to explore its therapeutic potential.

References

- 1. epigenome-noe.net [epigenome-noe.net]

- 2. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]

- 8. youtube.com [youtube.com]

- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 12. selleckchem.com [selleckchem.com]

GSK-J1 Sodium: A Technical Guide to the JMJD3/KDM6B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GSK-J1 sodium, a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B). As a critical epigenetic modulator, JMJD3 plays a key role in various biological processes, including inflammation, cellular differentiation, and cancer. GSK-J1 has emerged as an invaluable chemical probe for elucidating the functional roles of H3K27 demethylation.

Core Mechanism of Action

JMJD3/KDM6B is an iron (Fe2+) and α-ketoglutarate (2-oxoglutarate) dependent oxygenase that specifically removes di- and tri-methylation from lysine (B10760008) 27 on histone H3 (H3K27me2/3).[1][2] This H3K27me3 mark is a repressive epigenetic signal, and its removal by JMJD3 is associated with the transcriptional activation of target genes.[1][2][3]

GSK-J1 functions as a competitive inhibitor of JMJD3. Its propanoic acid moiety mimics the binding of the essential cofactor α-ketoglutarate within the enzyme's active site.[4][5][6] This binding prevents the demethylation of H3K27me3, leading to the maintenance of this repressive mark at gene promoters and a subsequent reduction in the expression of JMJD3 target genes.[7][8] The inhibition of JMJD3 by GSK-J1 results in an increase in the global levels of nuclear H3K27me3.[9]

Quantitative Data & Selectivity Profile

GSK-J1 is highly potent for the KDM6 subfamily of H3K27 demethylases, which includes JMJD3 (KDM6B) and the closely related UTX (KDM6A).[4][9][10][11][12][13][14][15][16][17] Its cell-permeable ethyl ester prodrug, GSK-J4, is often used for cellular assays.[4] An inactive regio-isomer, GSK-J2 (and its corresponding ester, GSK-J5), serves as a valuable negative control for experiments.[6][18]

Table 1: In Vitro Inhibitory Activity of GSK-J1 and its Analogs

| Compound | Target Enzyme | IC₅₀ Value | Assay Type | Reference |

| GSK-J1 | JMJD3 (KDM6B) | 60 nM | AlphaScreen | [4][9][10][14][15][16][17] |

| JMJD3 (KDM6B) | 28 nM | Cell-free | [11][12][13] | |

| UTX (KDM6A) | 53 nM | Cell-free | [11][12][13] | |

| KDM5B (JARID1B) | 170 nM - 950 nM | Cell-free / AlphaScreen | [9][12][18] | |

| KDM5C (JARID1C) | 550 nM - 1760 nM | Cell-free / AlphaScreen | [9][12][17] | |

| KDM5A (JARID1A) | 6,800 nM | Cell-free | [12] | |

| Other JMJ Demethylases | >20 µM | Various | [12] | |

| GSK-J4 (Prodrug) | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA | [19] |

| UTX (KDM6A) | 6.6 µM | AlphaLISA | [19] | |

| GSK-J2 (Negative Control) | JMJD3 (KDM6B) | >100 µM | AlphaScreen | [6][18] |

Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)

| Application | Cell Type | Effect | IC₅₀ / Concentration | Reference |

| Anti-inflammatory | Human Primary Macrophages | Inhibition of LPS-induced TNF-α production | 9 µM | [4][18] |

| Anti-inflammatory | Mouse Mammary Epithelial Cells | Reduction of LPS-induced Tnfa, Il1b, Il6 mRNA | 0.1 - 10 µM | [7] |

| Anti-proliferative | Multiple Myeloma (JJN3) | Inhibition of proliferation | EC₅₀ of 1.0 µM | [6] |

| Cardiac Protection | Cardiomyocytes | Amelioration of lipotoxicity | Not specified | [20] |

Key Signaling Pathways Modulated by GSK-J1

JMJD3 is an inducible enzyme involved in the transcriptional regulation of several critical signaling pathways. By inhibiting JMJD3, GSK-J1 can modulate these pathways, making it a powerful tool for research in immunology and oncology.

Inflammation: TLR4/NF-κB Signaling

In macrophages and other immune cells, proinflammatory stimuli like lipopolysaccharide (LPS) trigger a signaling cascade through Toll-like receptor 4 (TLR4).[7][8] This activates the transcription factor NF-κB, which in turn induces the expression of JMJD3.[4] The newly synthesized JMJD3 protein then removes the repressive H3K27me3 marks from the promoters of key inflammatory genes, such as Tnfa, Il1b, and Il6, leading to their transcription and subsequent inflammatory response.[7][8] GSK-J1 treatment blocks this demethylation step, thereby suppressing the expression of these proinflammatory cytokines.[4][7][8]

Other Implicated Pathways

-

STAT3 Signaling: In glioblastoma stem cells, STAT3 has been shown to directly bind the Jmjd3 promoter to regulate its expression.[21] In diabetic wound macrophages, the IL-6/JAK/STAT3 pathway regulates JMJD3 expression.[22]

-

BMP Signaling: JMJD3 can regulate neurogenesis and melanoma progression by activating the BMP signaling pathway.[23]

-

p53 and Senescence: JMJD3 can enhance the nuclear localization of p53 and induce the expression of senescence-associated genes like INK4a by displacing polycomb repressive complexes.[3]

Experimental Protocols & Methodologies

In Vitro JMJD3 Demethylase Assay (MALDI-TOF based)

This assay directly measures the enzymatic activity of purified JMJD3 and its inhibition by GSK-J1.

-

Reagents:

-

Procedure:

-

Incubate purified JMJD3 enzyme with varying concentrations of GSK-J1 in assay buffer for a defined period (e.g., 3 minutes) at 25°C.[9][11]

-

Initiate the demethylation reaction by adding the peptide substrate and cofactors.

-

Allow the reaction to proceed for a short duration (e.g., 3-5 minutes).[9][11][18]

-

Desalt the reaction products using a C18 ZipTip.

-

Spot the desalted products onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze the products using a MALDI-TOF mass spectrometer to quantify the conversion of the trimethylated substrate to its demethylated products.[9][11][15]

-

Cellular Assay: Inhibition of LPS-Induced Cytokine Expression

This protocol assesses the ability of the cell-permeable prodrug GSK-J4 to suppress inflammatory gene expression in a cellular context.

-

Cell Line: Mouse Mammary Epithelial Cells (MECs) or human primary macrophages.[4][7]

-

Reagents:

-

GSK-J4 (cell-permeable inhibitor) and GSK-J5 (negative control).

-

Lipopolysaccharide (LPS).

-

Cell culture medium.

-

Reagents for RNA extraction and qRT-PCR.

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of GSK-J4 or GSK-J5 (e.g., 0.1 µM to 30 µM) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a duration known to induce target gene expression (e.g., 2-6 hours).

-

Harvest the cells and isolate total RNA.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of target inflammatory genes (Tnfa, Il1b, Il6) relative to a housekeeping gene.[7]

-

Compare the expression levels in GSK-J4-treated cells to those treated with vehicle or the GSK-J5 negative control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if GSK-J1 treatment leads to an increase in H3K27me3 occupancy at specific gene promoters.

-

Procedure Outline:

-

Treat cells as described in the cellular assay (Protocol 4.2).

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.

-

Incubate the sheared chromatin overnight with an antibody specific for H3K27me3.

-

Precipitate the antibody-protein-DNA complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating.

-

Purify the co-precipitated DNA.

-

Use qPCR with primers targeting the promoter regions of genes of interest (e.g., Tnfa, Il1b) to quantify the amount of enriched DNA.[7] An increase in qPCR signal in GSK-J1 treated samples compared to controls indicates higher H3K27me3 occupancy.

-

In Vivo Murine Mastitis Model

This protocol details an in vivo application of GSK-J1 to study its anti-inflammatory effects.

-

Animal Model: Lactating mice (e.g., Day 10 of lactation).[7]

-

Groups (n=6 per group):

-

Control (Vehicle)

-

LPS treatment

-

GSK-J1 + LPS treatment

-

-

Procedure:

-

Administer GSK-J1 (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[7]

-

After a pre-treatment period, induce mastitis by intramammary infusion of LPS.

-

After a set time (e.g., 24 hours), euthanize the mice and collect mammary gland tissue.

-

Analysis:

-

Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[7]

-

Myeloperoxidase (MPO) Activity: Homogenize tissue and measure MPO activity using a commercial kit as an indicator of neutrophil infiltration.[7]

-

Cytokine Levels: Measure protein levels of TNF-α, IL-1β, and IL-6 in tissue homogenates using ELISA kits.[7]

-

-

Conclusion

This compound and its cell-permeable prodrug GSK-J4 are highly selective and potent inhibitors of the KDM6 family of histone demethylases. They serve as indispensable tools for investigating the epigenetic regulation of gene expression mediated by H3K27me3. Their demonstrated efficacy in modulating inflammatory responses in both in vitro and in vivo models highlights their potential therapeutic relevance and underscores their importance for fundamental research in epigenetics, immunology, and drug development. When using these compounds, the inclusion of the inactive GSK-J2/J5 controls is critical for validating that the observed effects are due to specific inhibition of JMJD3/UTX.

References

- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Histone demethylase Jumonji D3 (JMJD3/KDM6B) at the nexus of epigenetic regulation of inflammation and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | Histone Demethylase | 1797832-71-3 | Invivochem [invivochem.com]

- 11. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 12. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 13. plus.labcloudinc.com [plus.labcloudinc.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]

- 17. Sapphire Bioscience [sapphirebioscience.com]

- 18. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 19. researchgate.net [researchgate.net]

- 20. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of the JMJD3 (KDM6B) histone demethylase in glioblastoma stem cells by STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Macrophage-specific inhibition of the histone demethylase JMJD3 decreases STING and pathologic inflammation in diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

GSK-J1 Sodium as a UTX/KDM6A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-J1 sodium, a potent and selective inhibitor of the H3K27 histone demethylases UTX (KDM6A) and JMJD3 (KDM6B). This document details its mechanism of action, biochemical and cellular activity, and provides detailed protocols for its use in key experimental assays.

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and development. The methylation of lysine (B10760008) 27 on histone H3 (H3K27) is a key repressive mark, and its removal by demethylases is essential for the activation of target genes. UTX (Ubiquitously transcribed Tetratricopeptide repeat on X chromosome), also known as KDM6A, is a histone demethylase that specifically removes methyl groups from di- and tri-methylated H3K27 (H3K27me2/3). Dysregulation of UTX/KDM6A activity has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.

GSK-J1 is a small molecule inhibitor that has emerged as a valuable chemical probe for studying the biological functions of UTX/KDM6A and its close homolog JMJD3/KDM6B. GSK-J1 acts as a competitive inhibitor by binding to the active site of the enzyme. Due to its polar nature, the cell-permeable ethyl ester prodrug, GSK-J4, is often utilized in cellular assays, which is intracellularly hydrolyzed to the active form, GSK-J1.

Mechanism of Action

GSK-J1 is a potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] It functions by chelating the active site Fe(II) and competing with the co-factor α-ketoglutarate, thereby blocking the demethylation of H3K27me3/me2. This inhibition leads to an increase in the global levels of the repressive H3K27me3 mark, subsequently altering gene expression.[1]

Quantitative Data

The following tables summarize the inhibitory activity of GSK-J1 and its prodrug GSK-J4.

Table 1: In Vitro Inhibitory Activity of GSK-J1 Against Histone Demethylases

| Target Demethylase | IC50 (nM) | Assay Type | Reference |

| JMJD3 (KDM6B) | 28 | Cell-free | [2] |

| 60 | Cell-free | [1][3] | |

| UTX (KDM6A) | 53 | Cell-free | [2] |

| KDM5B | 170 | Cell-free | |

| 94,000 | Cell-free (at 1mM α-ketoglutarate) | [3] | |

| KDM5C (JARID1C) | 550 | Cell-free | |

| 1,760 | Cell-free | [1] | |

| 11,000 | Cell-free (at 1mM α-ketoglutarate) | [3] | |

| KDM5A | 6,800 | Cell-free | |

| JARID1B | 950 | Cell-free | [1] |

| Other Histone Demethylases | >20,000 | Cell-free |

Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)

| Cell Line | IC50 (µM) for Cell Viability | Assay Duration | Reference |

| PC3 (Prostate Cancer) | 1.213 | Not Specified | [4] |

| C42B (Prostate Cancer) | 0.7166 | Not Specified | [4] |

| Y79 (Retinoblastoma) | 0.68 | 48 hours | [5] |

| WERI-Rb1 (Retinoblastoma) | 2.15 | 48 hours | [5] |

Signaling Pathways

UTX/KDM6A is involved in several critical cellular signaling pathways. Inhibition of its activity with GSK-J1 can therefore have profound effects on these processes.

DNA Damage and Repair Pathway

UTX/KDM6A plays a role in the DNA damage response (DDR). Its depletion has been shown to disrupt DNA replication and repair pathways, leading to the activation of the ATM-Chk2 and ATR-Chk1 signaling cascades.[6] This can result in cell cycle arrest at the S and G2/M phases.[6]

Caption: UTX/KDM6A in DNA Damage Response.

mTORC1 Signaling Pathway

UTX/KDM6A acts as an epigenetic gatekeeper of mTORC1 signaling.[7] It directly binds to the promoter of the mTORC1 negative regulator, DEPTOR, leading to its transcriptional activation through epigenetic remodeling.[7] Loss of KDM6A function results in decreased DEPTOR expression and subsequent hyperactivation of the mTORC1 pathway.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gut.bmj.com [gut.bmj.com]

GSK-J1: A Technical Guide to its Selectivity Profile Over Lysine Demethylases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK-J1, a potent inhibitor of histone H3 lysine (B10760008) 27 (H3K27) demethylases. The document summarizes key quantitative data, details experimental methodologies for assessing its inhibitory activity, and visualizes relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of GSK-J1

GSK-J1 is a well-characterized chemical probe that demonstrates significant potency and selectivity for the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] Its inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), has been determined against a panel of lysine demethylases (KDMs). The following table summarizes the quantitative data on GSK-J1's selectivity.

| KDM Target | Alternative Name(s) | Subfamily | IC50 (nM) | Notes |

| KDM6B | JMJD3 | KDM6 | 60[1][4][5] | Primary target; H3K27me3/me2 demethylase. |

| KDM6A | UTX | KDM6 | 53[2] | Potent inhibition; H3K27me3/me2 demethylase. |

| KDM5B | JARID1B, PLU1 | KDM5 | 170[2] | Moderate inhibition. |

| KDM5C | JARID1C, SMCX | KDM5 | 550[2] | Moderate inhibition. |

| KDM5A | JARID1A, RBP2 | KDM5 | 6,800[2] | Weaker inhibition. |

| Other KDMs | - | - | >20,000[2] | Exhibits no significant activity against a panel of other histone demethylases. |

| Protein Kinases | - | - | >30,000[2] | No significant inhibitory activity against 100 protein kinases at 30 µM. |

Experimental Protocols

The determination of GSK-J1's inhibitory activity and selectivity involves specific biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Demethylase Inhibition Assay (Mass Spectrometry-based)

This protocol outlines a common method for assessing the direct inhibitory effect of GSK-J1 on purified KDM enzymes.

Materials:

-

Purified KDM enzyme (e.g., JmjD3, UTX)

-

Biotinylated histone H3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)

-

GSK-J1 inhibitor at various concentrations

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, 2 mM ascorbate

-

Stop Solution: 10 mM EDTA

-

ZipTips for desalting

-

MALDI plate and α-cyano-4-hydroxycinnamic acid matrix

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Prepare a reaction mixture containing the purified KDM enzyme (e.g., 1 µM JmjD3 or 3 µM UTX) and the biotinylated peptide substrate (10 µM) in the assay buffer.

-

Add GSK-J1 at a range of concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM).

-

Incubate the reaction mixture for a specified time at 25°C (e.g., 3 minutes for JmjD3, 20 minutes for UTX).

-

Stop the reaction by adding the stop solution (10 mM EDTA).

-

Desalt the reaction products using ZipTips according to the manufacturer's protocol.

-

Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to determine the extent of demethylation and calculate IC50 values.[1][5]

Cellular Target Engagement Assay (Chemoproteomics)

This protocol describes a method to confirm that GSK-J1 can bind to its target KDM in a cellular context.

Materials:

-

GSK-J3 (an amine analogue of GSK-J1 for bead immobilization)

-

Sepharose beads

-

HEK-293 cells transiently transfected with Flag-tagged JMJD3 or UTX, or PMA-stimulated HL-60 cells expressing endogenous JMJD3

-

Lysis buffer

-

Wash buffer

-

GSK-J1 (for competitive inhibition)

-

Anti-Flag antibody (for Western blotting)

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometer for quantitative proteomics

Procedure:

-

Immobilize GSK-J3 onto Sepharose beads to create a KDM6 probe matrix.

-

Prepare cell lysates from HEK-293 cells expressing Flag-tagged KDM or from PMA-stimulated HL-60 cells.

-

Incubate the cell lysate with the GSK-J3 probe matrix. For competitive inhibition, add free GSK-J1 (e.g., 100 µM) to the lysate before adding the probe matrix.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

For Western blot analysis, separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Flag antibody to detect captured Flag-tagged JMJD3 or UTX.

-

For quantitative mass spectrometry, digest the eluted proteins and analyze by LC-MS/MS to identify and quantify all captured proteins, confirming the specific binding of endogenous JMJD3.[3]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of GSK-J1 and a typical experimental workflow for its characterization.

References

GSK-J1 Sodium: A Technical Guide to its Chemical and Physical Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] Its sodium salt form is a commonly used reagent in biomedical research to investigate the role of H3K27 methylation in various biological processes, including inflammation, cancer, and development. This technical guide provides an in-depth overview of the chemical and physical properties of GSK-J1 sodium, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.

Chemical and Physical Properties

This compound is a crystalline solid.[1] The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | sodium;3-[[6-(1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)-2-pyridin-2-yl-pyrimidin-4-yl]amino]propanoate | N/A |

| CAS Number | 1797832-71-3 | [1] |

| Molecular Formula | C₂₂H₂₂N₅NaO₂ | [1] |

| Molecular Weight | 411.43 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | A crystalline solid | [1] |

Table 2: Physical and Chemical Data of this compound

| Property | Value | Reference |

| Melting Point | Not available | N/A |

| pKa | Not available | N/A |

| Solubility | DMSO: Slightly soluble | [1] |

| Water: Insoluble | [3] | |

| Ethanol: Insoluble | [3] | |

| Storage | Store at -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Mechanism of Action and Signaling Pathways

GSK-J1 exerts its biological effects through the competitive inhibition of JMJD3 and UTX, which are enzymes responsible for removing the methyl groups from trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression. By inhibiting these demethylases, GSK-J1 leads to an increase in global H3K27me3 levels, resulting in the silencing of target genes.

The inhibition of JMJD3 and UTX by GSK-J1 has been shown to modulate key signaling pathways, particularly those involved in inflammation. One of the well-characterized pathways is the Toll-like receptor 4 (TLR4) signaling cascade. In macrophages stimulated with lipopolysaccharide (LPS), GSK-J1 treatment suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is achieved by maintaining high levels of the repressive H3K27me3 mark on the promoters of these cytokine genes, thereby inhibiting their transcription, which is often mediated by the NF-κB signaling pathway.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK-J1.

Experimental Protocols

In Vitro Histone Demethylase Activity Assay (MALDI-TOF)

This protocol is adapted from a general method for measuring JmjC histone demethylase activity.

1. Reagents and Materials:

-

Purified recombinant JMJD3 or UTX enzyme

-

This compound salt

-

Biotinylated H3K27me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA-GGK(Biotin))

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

-

Stop Solution: 10 mM EDTA

-

α-cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix

-

MALDI-TOF mass spectrometer

2. Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified enzyme (e.g., 1 µM JMJD3 or 3 µM UTX), and the biotinylated H3K27me3 peptide substrate (e.g., 10 µM).

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Incubate the reaction at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding the stop solution.

-

Desalt the samples using a ZipTip or similar reversed-phase chromatography tip.

-

Spot the desalted sample onto a MALDI plate with the CHCA matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer in reflectron positive ion mode to detect the mass shift corresponding to the demethylation of the peptide substrate.

Cellular Assay for H3K27me3 Levels by Western Blot

This protocol describes how to assess the effect of GSK-J4 (the cell-permeable prodrug of GSK-J1) on cellular H3K27me3 levels.

1. Reagents and Materials:

-

Cell line of interest (e.g., macrophages, cancer cell line)

-

GSK-J4

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

2. Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of GSK-J4 or vehicle control for the desired time (e.g., 24-48 hours).

-

Harvest cells and lyse them with cell lysis buffer. Histone extraction can be improved with an acid extraction protocol.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3 and total H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.

Experimental Workflows

Inhibition of Inflammatory Cytokine Production in Macrophages

This workflow details the investigation of GSK-J4's effect on LPS-induced inflammation in a macrophage cell line.

Figure 2: Workflow for studying the anti-inflammatory effects of GSK-J4 in macrophages.

In Vivo Efficacy Study in a Mouse Model

This workflow outlines a general procedure for assessing the in vivo effects of GSK-J4 in a disease model.

Figure 3: General workflow for an in vivo study using GSK-J4.

Conclusion

This compound and its cell-permeable prodrug GSK-J4 are invaluable tools for dissecting the roles of H3K27 demethylation in health and disease. Their specificity for JMJD3 and UTX allows for targeted investigation of the downstream consequences of increased H3K27me3 levels. This technical guide provides a foundational resource for researchers utilizing this compound, offering key data and methodologies to facilitate its effective application in the laboratory. As research into the epigenetic regulation of gene expression continues to expand, the utility of selective chemical probes like GSK-J1 will undoubtedly grow, paving the way for new therapeutic strategies targeting histone demethylases.

References

The Potent and Selective Inhibition of KDM6 Histone Demethylases by GSK-J1: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of GSK-J1, a potent and selective inhibitor of the KDM6 subfamily of histone demethylases. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Introduction to GSK-J1 and its Targets: KDM6A and KDM6B

GSK-J1 is a small molecule inhibitor that has garnered significant attention for its high potency and selectivity towards the Jumonji C (JmjC) domain-containing histone demethylases KDM6A (also known as UTX) and KDM6B (also known as JMJD3).[1][2][3] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), a mark associated with transcriptional repression.[4][5] By inhibiting KDM6A and KDM6B, GSK-J1 leads to an increase in the levels of di- and tri-methylated H3K27 (H3K27me2/3), thereby influencing gene expression and cellular processes.[3][4] The sodium salt of GSK-J1 is often used in research applications.[6]

Binding Affinity and Selectivity

GSK-J1 demonstrates high-affinity binding to both KDM6A and KDM6B, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values in biochemical assays. While there is some variation across different studies, the data consistently underscore the compound's potency.

Table 1: In Vitro Inhibitory Activity of GSK-J1 against KDM6 Targets

| Target | IC50 (nM) | Reference(s) |

| KDM6B (JMJD3) | 28 | [1][2] |

| KDM6A (UTX) | 53 | [1][2] |

| KDM6B (JMJD3) | 60 | [3][6][7] |

GSK-J1 exhibits significant selectivity for the KDM6 subfamily. It has been shown to be over 10-fold more selective for KDM6A/B compared to other tested demethylases.[1][3] For instance, its IC50 values for other histone demethylases such as KDM5B, KDM5C, and KDM5A are significantly higher, at 170 nM, 550 nM, and 6,800 nM, respectively.[2] Furthermore, GSK-J1 shows no significant inhibitory activity against a panel of 100 protein kinases at a concentration of 30 μM.[2]

Mechanism of Action

GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor, which is essential for the catalytic activity of JmjC domain-containing enzymes.[8][9] Structural studies have revealed that GSK-J1 binds to the active site of the enzyme and chelates the essential Fe(II) ion.[10] This dual action effectively blocks the demethylation of H3K27.

Figure 1: Mechanism of KDM6 Inhibition by GSK-J1.

Experimental Protocols

The determination of GSK-J1's binding affinity for KDM6 targets is primarily achieved through in vitro biochemical assays. A commonly cited method is the MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrometry assay.

MALDI-TOF Assay for KDM6 Activity

This assay measures the demethylation of a biotinylated H3K27me3 peptide substrate by purified KDM6 enzymes.

Materials:

-

Purified recombinant KDM6A (UTX) or KDM6B (JMJD3) enzyme.

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).[1][3]

-

Cofactors: 50 μM (NH4)2Fe(SO4)2·6H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.[1][3]

-

GSK-J1 inhibitor at various concentrations.

-

ZipTips for desalting.

-

α-cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix.

-

MALDI-TOF mass spectrometer.

Procedure:

-

Prepare a reaction mixture containing the purified KDM6 enzyme (e.g., 1 μM JMJD3 or 3 μM UTX), the H3K27me3 peptide substrate (10 μM), and cofactors in the assay buffer.[1][3]

-

Add varying concentrations of GSK-J1 to the reaction mixtures.

-

Initiate the reaction and incubate at 25°C. The incubation time varies depending on the enzyme (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[1][3]

-

Stop the reaction by adding the EDTA solution.

-

Desalt the samples using ZipTips according to the manufacturer's protocol.

-

Spot the desalted samples onto a MALDI plate with the CHCA matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to quantify the amount of demethylated peptide product.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2: Experimental Workflow for MALDI-TOF Assay.

Cellular Activity and Downstream Effects

While GSK-J1 itself has poor cell permeability, its ethyl ester prodrug, GSK-J4, readily enters cells and is hydrolyzed to the active GSK-J1.[11] In cellular contexts, treatment with GSK-J4 leads to a global increase in H3K27me3 levels.[3] This has been shown to modulate the inflammatory response in macrophages by inhibiting the production of cytokines such as TNF-α.[3][7]

Figure 3: Cellular Signaling Pathway of GSK-J4/GSK-J1.

Conclusion

GSK-J1 is a well-characterized, potent, and selective inhibitor of KDM6A and KDM6B. Its ability to modulate H3K27 methylation levels makes it an invaluable tool for studying the roles of these epigenetic modifiers in health and disease. The detailed protocols and established binding affinities provide a solid foundation for researchers utilizing this compound in their investigations. As with any chemical probe, the use of its less active regioisomer, GSK-J2, as a negative control is recommended for rigorous experimental design.[12]

References

- 1. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 2. bio-techne.com [bio-techne.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK-J1 sodium | Histone Demethylase | 1797832-71-3 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GSK-J1 | Structural Genomics Consortium [thesgc.org]

The Epigenetic Modifier GSK-J1 Sodium: A Technical Guide to its Impact on Global H3K27me3 Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of GSK-J1 sodium, a potent small molecule inhibitor, on the global levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize its effects on relevant signaling pathways.

Core Mechanism of Action: Inhibition of H3K27 Demethylases

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting JMJD3 (KDM6B) and UTX (KDM6A).[1][2][3] These enzymes are responsible for removing the methyl groups from H3K27me3 and H3K27me2, which are repressive epigenetic marks. By inhibiting JMJD3 and UTX, GSK-J1 effectively prevents the demethylation of H3K27, leading to an accumulation and increase in global H3K27me3 levels.[2][4] This modulation of the epigenetic landscape can, in turn, regulate gene expression, often leading to the silencing of target genes. Due to its polar carboxylate group, which can limit cellular permeability, a cell-penetrating ethyl ester prodrug, GSK-J4, is frequently utilized in cellular assays.[3] Intracellular esterases rapidly hydrolyze GSK-J4 to the active GSK-J1 compound.[3]

Quantitative Analysis of GSK-J1 Activity

The following tables summarize the quantitative data regarding the potency and effects of GSK-J1 and its prodrug, GSK-J4.

Table 1: In Vitro Inhibitory Activity of GSK-J1

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| JMJD3 (KDM6B) | AlphaScreen | 60 | [3] |

| JMJD3 (KDM6B) | Mass Spectrometry | 60 | [1] |

| UTX (KDM6A) | Mass Spectrometry | - | [1] |

| JARID1B/C | AlphaScreen | 950 / 1760 | [2][5] |

Table 2: Cellular Effects of GSK-J1/GSK-J4 on H3K27me3 Levels

| Compound | Cell Type | Treatment Conditions | Observed Effect on H3K27me3 | Reference |

| GSK-J4 | Flag-JMJD3-transfected HeLa cells | 25 µM | Prevented JMJD3-induced loss of nuclear H3K27me3 staining | [3] |

| GSK-J4 | Untransfected HeLa cells | Not specified | Increased total nuclear H3K27me3 levels | [3][6] |

| GSK-J1 | Human primary macrophages | Not specified | Increased total nuclear H3K27me3 levels | [2][4] |

| GSK-J1 | MC3T3-E1 cells | Not specified | Increased global levels of H3K27me3 | [2] |

| GSK-J4 | Mouse mammary epithelial cells (MECs) | LPS-stimulated | Increased H3K27me3 levels at the promoters of Tnfa, Il1b, and Il6 | [7] |

| GSK-J4 | DU-145-luc prostate cancer xenografts | In vivo treatment | Unexpected decrease of H3K27me3 on specific gene promoters | [8] |

| GSK-J4 | Neonatal rat cardiomyocytes (NRCM) and AC16 cells | Palmitic acid-stimulated | Dose-dependently upregulated H3K27me3 levels | [9] |

Visualizing the Mechanism and Signaling Pathways

To illustrate the molecular interactions and cellular consequences of GSK-J1 treatment, the following diagrams are provided.

Caption: Mechanism of GSK-J1 action on H3K27me3.

Caption: Western blot workflow for H3K27me3 analysis.

Caption: GSK-J1's effect on the TLR4-NF-κB pathway.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used to evaluate the effect of GSK-J1 on H3K27me3 levels, based on methodologies described in the cited literature.

In Vitro Histone Demethylase Assay (MALDI-TOF based)

This assay measures the direct inhibitory effect of GSK-J1 on the enzymatic activity of purified H3K27 demethylases.

Materials:

-

Purified JMJD3 or UTX enzyme

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate

-

This compound salt

-

10 mM EDTA

-

ZipTips for desalting

-

α-cyano-4-hydroxycinnamic acid MALDI matrix

-

MALDI-TOF mass spectrometer

Protocol:

-

Prepare a reaction mixture containing purified JMJD3 (e.g., 1 µM) or UTX (e.g., 3 µM) and the H3K27me3 peptide substrate (e.g., 10 µM) in the assay buffer.

-

Add varying concentrations of GSK-J1 (e.g., 0 to 1 µM) to the reaction mixtures.

-

Incubate the reactions for a specified time at 25°C (e.g., 3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding 10 mM EDTA.

-

Desalt the samples using ZipTips according to the manufacturer's instructions.

-

Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.

-

Calculate the IC50 value of GSK-J1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Global H3K27me3 Levels

This method is used to determine the changes in total H3K27me3 levels in cells treated with GSK-J4.

Materials:

-

Cell culture reagents

-

GSK-J4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of GSK-J4 or vehicle control for the specified duration.

-

Lyse the cells in lysis buffer and collect the total cell lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Perform densitometric analysis to quantify the relative changes in H3K27me3 levels, normalized to total Histone H3.

Immunofluorescence for Nuclear H3K27me3 Staining

This technique allows for the visualization of changes in nuclear H3K27me3 levels within intact cells.

Materials:

-

Cells cultured on coverslips

-

GSK-J4

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-H3K27me3

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat the cells with GSK-J4 or vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-H3K27me3 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is employed to investigate the enrichment of the H3K27me3 mark at specific gene promoters following GSK-J4 treatment.

Materials:

-

Cell culture reagents

-

GSK-J4

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

ChIP lysis buffer

-

Sonicator

-

Anti-H3K27me3 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters and control regions

-

qPCR master mix and instrument

Protocol:

-

Treat cultured cells with GSK-J4 or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the cross-linked chromatin overnight with an anti-H3K27me3 antibody. An IgG control should be included.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of H3K27me3.

-

Analyze the data as a percentage of input DNA.

Conclusion

This compound and its prodrug GSK-J4 are invaluable chemical probes for studying the biological roles of H3K27me3. By potently and selectively inhibiting the H3K27 demethylases JMJD3 and UTX, they lead to a global increase in this repressive histone mark. This guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and detailed experimental protocols necessary for researchers to effectively utilize these compounds in their investigations into epigenetic regulation in health and disease. It is important to note that while generally leading to an increase in H3K27me3, the effects of GSK-J1/J4 can be context-dependent, as evidenced by some studies showing altered H3K27me3 levels at specific gene promoters. Therefore, thorough experimental validation in the system of interest is highly recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 5. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 6. researchgate.net [researchgate.net]

- 7. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 9. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

The Role of GSK-J1 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of GSK-J1, a potent and selective small molecule inhibitor, in the dynamic landscape of epigenetic regulation. As a crucial tool for both basic research and therapeutic development, understanding the precise mechanism of action and experimental application of GSK-J1 is paramount. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its associated pathways and workflows.

Core Mechanism of Action: Inhibition of H3K27 Demethylases

GSK-J1 exerts its influence on the epigenome primarily by inhibiting the enzymatic activity of two key histone demethylases: Jumonji domain-containing protein 3 (JMJD3), also known as lysine-specific demethylase 6B (KDM6B), and Ubiquitously transcribed tetratricopeptide repeat, X chromosome (UTX), or lysine-specific demethylase 6A (KDM6A).[1] These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), specifically targeting the di- and tri-methylated states (H3K27me2/me3).

The trimethylation of H3K27 (H3K27me3) is a well-established repressive epigenetic mark, associated with the silencing of gene expression through the formation of condensed chromatin structures known as heterochromatin.[2] By demethylating H3K27me3, JMJD3 and UTX act as transcriptional co-activators, facilitating gene expression.[3][4] GSK-J1, by blocking the action of these demethylases, leads to an accumulation of the repressive H3K27me3 mark at specific gene loci, resulting in the downregulation of their transcription.[5][6] This targeted inhibition allows for the precise modulation of gene expression, making GSK-J1 an invaluable tool for studying the functional consequences of H3K27 methylation dynamics.

Quantitative Data Summary

The potency and selectivity of GSK-J1 and its cell-permeable prodrug, GSK-J4, have been quantified across various assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant quantitative data.

| Compound | Target | IC50 (in vitro) | Assay Type |

| GSK-J1 | JMJD3 (KDM6B) | 60 nM[1][7] | Cell-free demethylase assay |

| GSK-J1 | UTX (KDM6A) | 53 nM[8] | Cell-free demethylase assay |

| GSK-J1 | JARID1B | 0.95 µM[7][9] | Cell-free demethylase assay |

| GSK-J1 | JARID1C | 1.76 µM[7][9] | Cell-free demethylase assay |

| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM[10] | Cellular demethylase assay |

| GSK-J4 | UTX (KDM6A) | 6.6 µM[10] | Cellular demethylase assay |

| GSK-J4 | TNF-α production | 9 µM[10] | LPS-stimulated human primary macrophages |

| Cell Line | Compound | IC50 (Cell Viability) | Assay Duration |

| Y79 (Retinoblastoma) | GSK-J4 | 0.68 µM[7] | 48 hours |

| WERI-Rb1 (Retinoblastoma) | GSK-J4 | 2.15 µM[7] | 48 hours |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: GSK-J1 signaling pathway.

Caption: A typical experimental workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to investigate the effects of GSK-J1.

In Vitro Histone Demethylase Assay (MALDI-TOF-based)

This protocol is adapted from a method used to determine the IC50 of GSK-J1 against purified JMJD3 and UTX.[7][11]

1. Reagents and Materials:

-

Purified recombinant human JMJD3 and UTX enzymes.

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).

-

GSK-J1 inhibitor stock solution (in DMSO).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

-

Stop Solution: 10 mM EDTA.

-

ZipTips (C18).

-

α-cyano-4-hydroxycinnamic acid (CHCA) MALDI matrix.

-

MALDI-TOF mass spectrometer.

2. Procedure:

-

Prepare serial dilutions of GSK-J1 in assay buffer.

-

In a microcentrifuge tube, combine:

-

Purified JMJD3 (1 µM) or UTX (3 µM).

-

Varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM).

-

Assay Buffer.

-

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.

-

Initiate the demethylase reaction by adding the biotinylated H3K27me3 peptide substrate to a final concentration of 10 µM.

-

Incubate the reaction:

-

For JMJD3: 3 minutes at 25°C.

-

For UTX: 20 minutes at 25°C.

-

-

Stop the reaction by adding the Stop Solution to a final concentration of 10 mM.

-

Desalt the reaction mixture using a C18 ZipTip according to the manufacturer's instructions.

-

Spot the desalted sample onto a MALDI plate with the CHCA matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.

-

Calculate the percentage of inhibition at each GSK-J1 concentration and determine the IC50 value.

Western Blotting for H3K27me3 Levels

This protocol describes the detection of changes in global H3K27me3 levels in cells treated with GSK-J4.[4][12]

1. Reagents and Materials:

-

Cells of interest.

-

GSK-J4.

-

RIPA buffer with protease inhibitors.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

2. Procedure:

-

Seed cells and treat with various concentrations of GSK-J4 for the desired time (e.g., 24 or 72 hours).

-

Harvest cells and lyse them in RIPA buffer to extract total protein.

-

Determine protein concentration using a Bradford or BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

-

Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP) - Quantitative PCR (qPCR)

This protocol outlines the procedure to assess the enrichment of H3K27me3 at specific gene promoters following GSK-J1 treatment.[5][6]

1. Reagents and Materials:

-

Cells of interest.

-

GSK-J1.

-

Formaldehyde (B43269) (for cross-linking).

-